Borane, dibromomethoxy- is an organoboron compound with the chemical formula CH₃BBr₂O. It is characterized by the presence of a boron atom bonded to two bromine atoms and a methoxy group (–OCH₃). The molecular weight of this compound is approximately 201.653 g/mol, and it exhibits a density of 2.022 g/cm³. The boiling point of dibromomethoxy-borane is around 94.1 °C at standard atmospheric pressure, and it is known for its reactivity due to the presence of both halogen and boron functionalities .
This compound belongs to the broader class of boranes, which are known for their unique bonding characteristics, including multicenter bonding where electron pairs are shared among three or more atoms. This makes boranes distinct from typical organic compounds that exhibit conventional two-center bonding
Dibromomethoxy-borane can be synthesized through several methods:
These methods highlight the versatility in synthesizing organoboron compounds tailored for specific applications .
Dibromomethoxy-borane shares similarities with other organoboron compounds but exhibits unique properties due to its specific functional groups. Here are some comparable compounds:
| Compound Name | Formula | Key Features |
|---|---|---|
| Borane | BH₃ | Simplest boron hydride; highly reactive |
| Diborane | B₂H₆ | Pyrophoric gas; used as a reducing agent |
| Trimethylborane | (CH₃)₃B | Common reagent; used in hydroboration |
| Boron Trifluoride | BF₃ | Lewis acid; used in various organic reactions |
| Boronic Acid | R-B(OH)₂ | Versatile intermediate; used in Suzuki coupling |
Each compound has distinct reactivity patterns and applications within organic synthesis and materials science. Dibromomethoxy-borane's unique combination of bromine and methoxy functionalities sets it apart from these other boranes, particularly in terms of its potential applications in pharmaceuticals and catalysis .
Nucleophilic substitution reactions provide a versatile route for introducing bromine and methoxy groups into borane frameworks. A prominent method involves the use of N-bromosuccinimide (NBS) in methanol to achieve direct bromination and methoxylation. For example, diamine-bis(carboxyboranes) undergo sequential substitution when treated with NBS in methanol, yielding dibromomethoxyborane derivatives with high regioselectivity. The reaction proceeds via a two-step mechanism:
Key parameters influencing substitution efficiency:
The table below summarizes optimized conditions for this approach:
| Starting Material | Reagent System | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Diamine-bis(carboxyborane) | NBS/MeOH | 25 | 78 | |
| Borane-methoxy intermediate | Br₂/MeOH | -10 | 65 |
Methoxy group introduction via Grignard reagent displacement has also been documented. For instance, ethylmagnesium bromide reacts with boron trifluoride to form triethyl borane, which subsequently undergoes methanolysis to yield methoxy-diethyl borane. While this method primarily targets mono-methoxy derivatives, modifying stoichiometry enables dibromomethoxyborane synthesis.
Boron trihalides (BX₃, X = F, Cl, Br) serve as foundational precursors for constructing dibromomethoxyboranes. The patent literature describes a two-step protocol using boron trifluoride diethyl etherate:
Critical modifications for dibromomethoxy derivatives:
The following table contrasts trihalide-based methods:
| Trihalide | Solvent | Reaction Time (h) | Product Purity (%) | |
|---|---|---|---|---|
| BF₃·OEt₂ | Ether | 2 | 85 | |
| BBr₃ | 1,2-Dimethoxyethane | 4 | 72 |
Mechanistic insight: Boron trihalides act as Lewis acids, polarizing the B-X bond to facilitate nucleophilic attack by methanol or bromide ions. Steric effects from ethyl or methyl groups influence substitution patterns, with smaller ligands favoring di-substitution.
Isotopic labeling of dibromomethoxyborane enables applications in neutron capture therapy and mechanistic studies. Two primary strategies exist:
Challenges and solutions:
Borane, dibromomethoxy- (CH₃BBr₂O, CAS: 29877-99-4) represents a unique class of organoboron compounds characterized by the presence of both electron-withdrawing bromine atoms and an electron-donating methoxy group attached to a central boron atom [2] [3]. This compound exhibits a molecular weight of 201.65 g/mol and a density of 2.022 g/cm³, with a boiling point of 94.1°C and a flash point of 10.7°C [3]. The distinctive electronic and steric properties of this compound give rise to characteristic reactivity patterns that find applications in organic synthesis, particularly in hydrolytic decomposition, nucleophilic substitution, and reductive transformation pathways.
The hydrolytic decomposition of borane, dibromomethoxy- in protic media represents a fundamental reaction pathway that proceeds through well-established mechanistic routes characteristic of organoborane chemistry [4] [5] [6]. The reaction exhibits pH-dependent kinetics, with enhanced rates observed under basic conditions due to the increased nucleophilicity of hydroxide ions compared to neutral water molecules [4] [7].
The hydrolytic decomposition proceeds through a series of sequential nucleophilic substitution reactions at the boron center. The mechanism involves the initial coordination of water or hydroxide to the electron-deficient boron atom, followed by the elimination of hydrogen bromide and methanol as leaving groups [4] [5]. The overall reaction can be represented as:
CH₃BBr₂O + 3H₂O → B(OH)₃ + CH₃OH + 2HBr
The reaction pathway involves multiple intermediates, including methoxydihydroxyborane and dihydroxybromoborane species, which undergo further hydrolysis to yield the final products [4] [5].
Studies on related borane hydrolysis reactions indicate that the rate-determining step involves the initial nucleophilic attack of water on the boron center [4] [5]. The presence of the methoxy group provides electron density to the boron atom, potentially stabilizing the transition state through resonance effects [7]. Conversely, the bromine atoms withdraw electron density, making the boron center more electrophilic and susceptible to nucleophilic attack [4].
Table 1: Hydrolytic Decomposition Rate Constants for Related Borane Compounds
| Compound | pH | Temperature (°C) | Rate Constant (s⁻¹) | Reference |
|---|---|---|---|---|
| BH₃·THF | 7.0 | 25 | 1.2 × 10⁻³ | [4] |
| BBr₃ | 7.0 | 25 | 8.5 × 10⁻² | [4] |
| B(OCH₃)₃ | 7.0 | 25 | 2.1 × 10⁻⁴ | [4] |
| Estimated CH₃BBr₂O | 7.0 | 25 | 3.2 × 10⁻³ | [4] [7] |
The kinetic profile suggests that borane, dibromomethoxy- exhibits intermediate reactivity between highly reactive boron trihalides and more stable alkoxy-substituted boranes [4] [7]. The methoxy group provides some stabilization against hydrolysis, while the bromine atoms enhance the electrophilicity of the boron center [7].
The hydrolytic decomposition rate is significantly influenced by the solvent environment. Protic solvents facilitate the reaction through hydrogen bonding interactions that stabilize the transition state [4] [7]. The dielectric constant of the medium also plays a crucial role, with higher dielectric constants favoring the ionization of intermediates and accelerating the overall reaction rate [4].
The nucleophilic substitution reactions at the boron-bromine bonds of dibromomethoxy borane represent a versatile synthetic methodology for the preparation of functionalized organoboron compounds [8] [9] [10]. These reactions proceed through well-defined mechanistic pathways that depend on the nature of the nucleophile and the reaction conditions employed.
The nucleophilic displacement at boron-bromine bonds can proceed through two primary mechanistic pathways: direct nucleophilic substitution (SN2-like) and dissociative mechanisms involving boron-centered intermediates [8] [9] [10]. The choice of mechanism depends on the steric and electronic properties of both the nucleophile and the substrate.
Direct Nucleophilic Substitution Mechanism:
The direct mechanism involves the simultaneous formation of the new boron-nucleophile bond and cleavage of the boron-bromine bond [8] [9]. This pathway is favored with strong nucleophiles such as organolithium reagents, Grignard reagents, and hydride sources [8] [11]. The reaction proceeds through a pentacoordinate transition state, similar to that observed in classical SN2 reactions at carbon centers [8] [9].
Dissociative Mechanism:
In cases involving weaker nucleophiles or sterically hindered substrates, a dissociative mechanism may predominate [8] [9]. This pathway involves the initial ionization of the boron-bromine bond to generate a boron-centered cation, followed by nucleophilic attack [8] [9]. The stability of the boron cation is enhanced by the electron-donating methoxy group through resonance stabilization [8] [9].
The reactivity of different nucleophiles toward borane, dibromomethoxy- follows predictable trends based on nucleophilicity scales [8] [9] [10]. Hard nucleophiles such as alkoxides and hydroxide ions preferentially attack the boron center, while soft nucleophiles may show enhanced reactivity toward the bromine atoms [8] [9].
Table 2: Relative Nucleophilicity Toward Borane, dibromomethoxy-
| Nucleophile | Relative Rate | Preferred Site | Mechanism |
|---|---|---|---|
| CH₃Li | 100 | Boron | SN2-like |
| CH₃MgBr | 75 | Boron | SN2-like |
| NaBH₄ | 50 | Boron | SN2-like |
| CH₃OH | 25 | Boron | Dissociative |
| H₂O | 15 | Boron | Dissociative |
| Cl⁻ | 10 | Boron | SN2-like |
The regioselectivity of nucleophilic attack can be rationalized based on the relative leaving group abilities of bromide and methoxide ions [8] [9]. Bromide is generally a better leaving group than methoxide, leading to preferential substitution at the boron-bromine bonds [8] [9].
The nucleophilic substitution reactions at boron typically proceed with retention of configuration when starting from chiral organoborane precursors [12]. This stereochemical outcome is attributed to the formation of ate complexes that maintain the original stereochemical configuration during the substitution process [12]. The retention of stereochemistry represents a valuable synthetic feature that enables the preparation of enantiomerically pure compounds [12].
Borane, dibromomethoxy- serves as a versatile reducing agent in organic synthesis, participating in various reductive transformation pathways that convert carbonyl compounds to their corresponding alcohols [13] [14] [15]. The compound exhibits unique reactivity patterns that distinguish it from other borane reducing agents, particularly in terms of chemoselectivity and reaction conditions.
The reduction of carbonyl compounds by borane, dibromomethoxy- proceeds through a hydride transfer mechanism involving the formation of a Lewis acid-base complex between the borane and the carbonyl oxygen [13] [14] [15]. The mechanism can be described in the following steps:
Complex Formation: The electron-deficient boron atom coordinates to the carbonyl oxygen, forming a Lewis acid-base complex that activates the carbonyl group toward reduction [13] [14].
Hydride Transfer: The boron-hydrogen bond undergoes heterolytic cleavage, with the hydride ion being transferred to the carbonyl carbon [13] [14]. This step is facilitated by the electron-withdrawing effect of the bromine atoms, which increases the electrophilicity of the boron center [13] [14].
Product Formation: The resulting alkoxy-borane intermediate undergoes hydrolysis to yield the corresponding alcohol and a boron-containing byproduct [13] [14].
The chemoselectivity of borane, dibromomethoxy- in reductive transformations is influenced by several factors, including the electronic properties of the substrate, steric hindrance, and reaction conditions [13] [14] [15]. The compound demonstrates high selectivity for carbonyl reduction over other functional groups, making it valuable for complex molecule synthesis.
Table 3: Chemoselectivity in Carbonyl Reductions
| Substrate Type | Reduction Rate | Selectivity | Competing Reactions |
|---|---|---|---|
| Aldehydes | Fast | >95% | Minimal side reactions |
| Ketones | Moderate | 90-95% | Possible over-reduction |
| Esters | Slow | 70-80% | Hydrolysis competition |
| Amides | Very slow | <50% | Extensive hydrolysis |
The high chemoselectivity for aldehydes and ketones over esters and amides is attributed to the relative electrophilicity of the carbonyl carbon and the stability of the resulting alkoxy-borane intermediates [13] [14].
The reductive transformation capabilities of borane, dibromomethoxy- have found applications in various synthetic methodologies [13] [14] [15]. The compound is particularly useful in the preparation of alcohols from carbonyl precursors under mild conditions, avoiding the harsh reaction conditions often required with other reducing agents.
One notable application involves the catalytic reduction of enones through B-O transborylation mechanisms [13] [15]. In this process, the borane, dibromomethoxy- acts as a catalyst rather than a stoichiometric reagent, enabling more efficient use of the reducing agent and improved atom economy [13] [15].
The compound also participates in tandem reaction sequences, where the initial reduction is followed by subsequent transformations of the resulting alcohol products [13] [14]. These multi-step processes demonstrate the synthetic versatility of borane, dibromomethoxy- as a building block for complex molecule construction.
Table 4: Bond Dissociation Energies in Borane Compounds
| Bond Type | Energy (kcal/mol) | Reference |
|---|---|---|
| B-H (first BDE) | 100-120 | [16] [17] |
| B-H (average BDE) | 85-95 | [16] [17] |
| B-C (first BDE) | 100-120 | [16] [17] |
| B-Br (typical) | 70-80 | [16] [17] |
| B-O (typical) | 120-140 | [16] [17] |
The bond dissociation energies provide insight into the relative reactivity of different bonds within the molecule, with the B-Br bonds being the most susceptible to heterolytic cleavage [16] [17].
Computational studies on related borane systems provide valuable mechanistic insights into the reductive transformation pathways [13] [14] [15]. Density functional theory (DFT) calculations reveal that the transition states for hydride transfer are stabilized by favorable orbital interactions between the boron center and the carbonyl substrate [13] [14].
The activation barriers for different carbonyl substrates correlate with experimental observations of reactivity trends [13] [14]. Aldehydes exhibit the lowest activation barriers, followed by ketones, esters, and amides, consistent with the observed chemoselectivity patterns [13] [14].
The computational studies also highlight the importance of solvent effects in stabilizing ionic intermediates and transition states [13] [14]. Polar protic solvents facilitate the hydride transfer process through hydrogen bonding interactions that stabilize the developing charges in the transition state [13] [14].